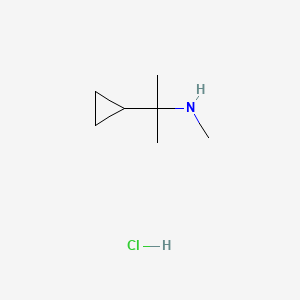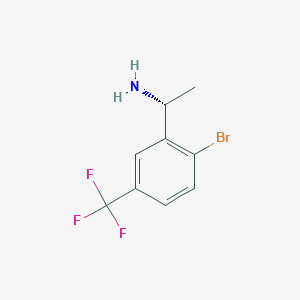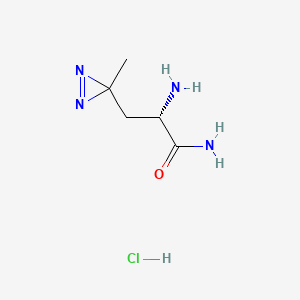![molecular formula C21H25NO4Si B15313996 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trimethylsilyl (TMS) group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting the protected amino acid with trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes for studying biological processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The trimethylsilyl group can also protect other functional groups, ensuring the integrity of the desired product.
類似化合物との比較
Similar Compounds
Fmoc-Ala-OH: Similar to the compound but lacks the trimethylsilyl group.
Fmoc-Gly-OH: Another Fmoc-protected amino acid without the trimethylsilyl group.
Boc-Ala-OH: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
The presence of both the Fmoc and trimethylsilyl groups in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid makes it unique. This dual protection allows for more versatile and selective reactions during peptide synthesis, making it a valuable tool in the field of organic chemistry.
特性
分子式 |
C21H25NO4Si |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C21H25NO4Si/c1-27(2,3)13-19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
InChIキー |
FFEDDCSHOXXAOM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




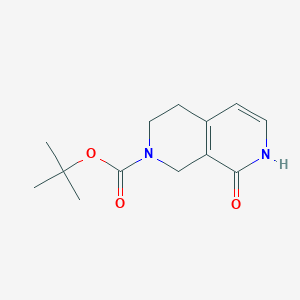

![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)


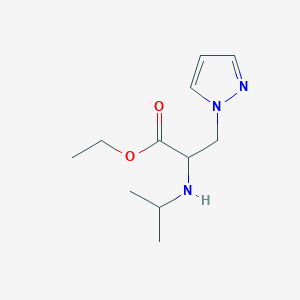
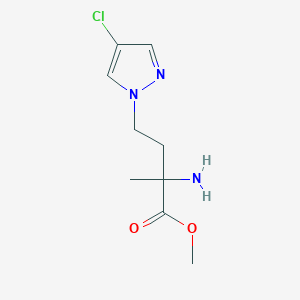

![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
